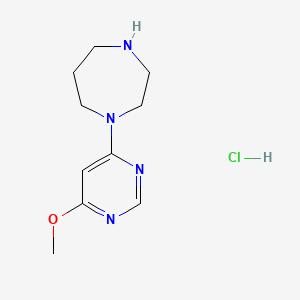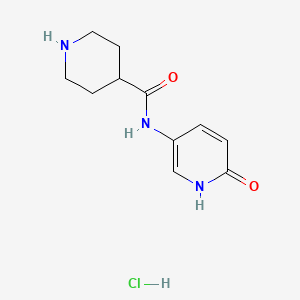![molecular formula C10H13N3O4S B2686689 Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate CAS No. 6124-11-4](/img/structure/B2686689.png)
Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate
Overview
Description
Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29. It is a derivative of the thiadiazole group .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes this compound, often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Scientific Research Applications
Crystal Structure and Metal Coordination
A study focusing on a closely related compound, Diethyl[(4chlorophenyl)(dibenzylamino)methyl]propanedioate, highlighted its potential in materials science due to its ability to coordinate with metal atoms. The compound's structure, determined through spectral analysis and X-ray diffraction, reveals two pockets capable of coordinating two metal atoms, suggesting applications in catalysis or materials science where metal coordination is crucial (Meskini et al., 2010).
Complexation with Lanthanide Cations
Research on the complexation behavior of a derivative towards lanthanide metal ions (Sm3+, Eu3+, Yb3+, Tb3+) using electrochemistry and UV-Vis spectroscopy indicates the compound's utility in the study of metal-organic interactions. Such interactions are pertinent in the development of new materials and sensors (Amarandei et al., 2014).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of propesticides 1,3,4-Thiadiazole aminophosphonates, through the reaction of substituted benzylidene-5-(substituted phenyl)-1,3,4-thiadiazol-2-amines, showcases the chemical versatility and synthetic accessibility of thiadiazole derivatives. This process yields compounds efficiently and rapidly, underscoring the potential of such derivatives in the synthesis of agriculturally relevant chemicals (Wan et al., 2011).
Characterization and Spectroscopic Analysis
The structural and vibrational properties of a Meldrum’s acid derivative, closely related to the compound , were examined using Raman and FT-IR spectroscopy combined with density functional theory (DFT) calculations. This study provides insights into the molecular structure and potential reactivity or interaction mechanisms of thiadiazole derivatives, which could be pivotal in designing new materials or chemical sensors (Toledo et al., 2015).
Biological Production of Related Compounds
A broader application in biotechnology is seen in the biological production of 2,3-butanediol (2,3-BDL), a related compound, from natural resources. This process illustrates the potential of microbial systems to produce chemical feedstocks from renewable resources, highlighting a sustainable approach to chemical manufacturing (Syu, 2001).
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, a class of compounds to which diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate belongs, have been tested against various microbial strains .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives exhibit antimicrobial activity , suggesting that they may interact with microbial cells to inhibit their growth or proliferation.
Biochemical Pathways
Given the antimicrobial activity of 1,3,4-thiadiazole derivatives , it can be inferred that these compounds may interfere with essential biochemical pathways in microbial cells, leading to their death or growth inhibition.
Result of Action
It is known that 1,3,4-thiadiazole derivatives exhibit antimicrobial activity , suggesting that they may cause death or growth inhibition of microbial cells.
Action Environment
It is known that the activity of antimicrobial agents can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-3-16-8(14)7(9(15)17-4-2)5-11-10-13-12-6-18-10/h5-6H,3-4H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTBYOICXHOZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NN=CS1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-methoxyphenethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2686608.png)
![{[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B2686609.png)
![2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2686611.png)
![N-(benzo[b]thiophen-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2686613.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2686619.png)
![N-(tert-butyl)-3-[6-(2-methoxyphenoxy)pyridazin-3-yl]benzamide](/img/structure/B2686621.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2686623.png)
![4-(tert-butyl)benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2686624.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2686627.png)
![{2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol](/img/structure/B2686628.png)
